molecular formula C8H8BrNO3 B13974163 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

Cat. No.: B13974163
M. Wt: 246.06 g/mol
InChI Key: KZSZCKIVIREPLX-UHFFFAOYSA-N
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Description

2-Bromo-3-(methoxymethoxy)isonicotinaldehyde is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of isonicotinaldehyde, featuring a bromine atom and a methoxymethoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-(methoxymethoxy)isonicotinaldehyde typically involves the bromination of 3-(methoxymethoxy)isonicotinaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the aromatic ring.

Industrial Production Methods

While specific industrial production methods for 2-bromo-3-(methoxymethoxy)isonicotinaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(methoxymethoxy)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of sulfuric acid (H2SO4).

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-bromo-3-(methoxymethoxy)isonicotinic acid.

    Reduction: 2-bromo-3-(methoxymethoxy)isonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-(methoxymethoxy)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-3-(methoxymethoxy)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxymethoxy group may enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxyisonicotinaldehyde: Lacks the methoxymethoxy group, which may affect its solubility and reactivity.

    3-Methoxyisonicotinaldehyde:

    2-Bromoisonicotinaldehyde: Lacks both the methoxy and methoxymethoxy groups, leading to distinct chemical properties.

Uniqueness

2-Bromo-3-(methoxymethoxy)isonicotinaldehyde is unique due to the presence of both the bromine atom and the methoxymethoxy group. This combination imparts specific chemical properties, such as enhanced reactivity and solubility, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H8BrNO3/c1-12-5-13-7-6(4-11)2-3-10-8(7)9/h2-4H,5H2,1H3

InChI Key

KZSZCKIVIREPLX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CN=C1Br)C=O

Origin of Product

United States

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